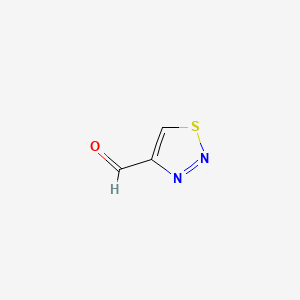
2-(Tributylstannyl)pyrazine
Descripción general
Descripción
2-(Tributylstannyl)pyrazine is a chemical compound with the molecular formula C16H30N2Sn . It has an average mass of 369.133 Da and a monoisotopic mass of 370.143097 Da .
Synthesis Analysis
The compound is used in the microwave-assisted synthesis of substituted pyranones by palladium-catalyzed cross-coupling of arylstannanes with pyranyl triflates .Molecular Structure Analysis
The linear formula of 2-(Tributylstannyl)pyrazine is (C4H3N2)Sn[(CH2)3CH3]3 . It has a molecular weight of 369.13 .Physical And Chemical Properties Analysis
The boiling point of 2-(Tributylstannyl)pyrazine is 380.1±45.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.4±3.0 kJ/mol . The flash point is 183.6±28.7 °C .Aplicaciones Científicas De Investigación
1. Industrial and Pharmaceutical Uses
2-Methyl pyrazine, a related compound to 2-(Tributylstannyl)pyrazine, has garnered attention for its applications in industrial and pharmaceutical fields. Research on its vapor–liquid equilibria and excess molar volumes at various temperatures has been conducted to understand its properties better (Park et al., 2001).
2. DNA Binding and Antimicrobial Properties
Pyrazine derivatives are known for their broad biological activity. For example, chlorohydrazinopyrazine has been studied for its physicochemical and cytotoxic properties and interactions with DNA, showing potential for clinical applications due to its non-toxic nature towards human dermal keratinocytes (Mech-Warda et al., 2022).
3. Role in Chemical Defense and Warning Signals
Pyrazines are associated with chemically defended insects and may function as warning odors. Studies have shown that certain animals can detect these compounds and react to them as alerting signals (Guilford et al., 1987).
4. Synthesis Methods
Research has been conducted on the synthesis of pyrazines, such as the development of an efficient route for trisubstituted pyrazines through a Rh-catalyzed reaction, expanding the possibilities for producing various pyrazine compounds (Ryu et al., 2015).
5. Antitumor Activities
Pyrazine derivatives have been investigated for their potential antitumor activities. For instance, the synthesis of novel steroidal pyrazines showed potent inhibition of human CYP17 enzyme and antagonism of androgen receptors, highlighting their potential in cancer treatment (Handratta et al., 2005).
6. Magnetic Properties in Chemistry
Pyrazines have been utilized in the study of magneto-structural correlations in dirhenium(iv) complexes, where the nature of exchange interactions between metal ions was explored, demonstrating the significance of pyrazines in understanding magnetic properties in chemical compounds (Pedersen et al., 2017).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is used in the microwave-assisted synthesis of substituted pyranones by palladium-catalyzed cross-coupling of arylstannanes with pyranyl triflates .
Biochemical Pathways
The compound’s role in the synthesis of substituted pyranones suggests it may influence pathways involving these molecules .
Result of Action
Its use in the synthesis of substituted pyranones suggests it may play a role in reactions involving these molecules .
Propiedades
IUPAC Name |
tributyl(pyrazin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBXTKIWZAHFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371983 | |
| Record name | 2-(Tributylstannyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205371-27-3 | |
| Record name | 2-(Tributylstannyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205371-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tributylstannyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)






![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)





